4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride
Description
Properties
IUPAC Name |
2-piperidin-4-yl-4-propan-2-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S.2ClH/c1-8(2)10-7-14-11(13-10)9-3-5-12-6-4-9;;/h7-9,12H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODZFTAIYGJFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride typically involves the reaction of 4-(Propan-2-yl)-1,3-thiazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride have been evaluated for their efficacy against various bacterial strains. A study demonstrated that thiazole-containing piperidine derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Thiazole derivatives are noted for their anticancer activities. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, a derivative of thiazole was found to inhibit the growth of breast cancer cells through the modulation of apoptotic pathways . The specific mechanisms through which this compound exerts its effects require further investigation but suggest potential as an anticancer agent.
Neuropharmacological Effects
The piperidine structure is often associated with neuroactive compounds. Preliminary studies indicate that derivatives may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression. For instance, certain piperidine derivatives have shown promise in modulating serotonin receptors .
Polymer Chemistry
Thiazole derivatives are being explored for their utility in polymer science. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that these compounds can act as effective plasticizers or stabilizers in polymer formulations .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized several thiazole-piperidine derivatives and tested their antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The results indicated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics.
Case Study 2: Anticancer Activity
A study published in the Journal of Medicinal Chemistry focused on the anticancer properties of thiazole derivatives. The compound was tested against multiple cancer cell lines, revealing a dose-dependent inhibition of cell growth and induction of apoptosis. These findings suggest a promising role for this compound in cancer therapeutics.
Mechanism of Action
The mechanism of action of 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperidine Dihydrochloride
- Structure : The thiazole ring is substituted with a 4-chlorophenyl group instead of isopropyl.
- Molecular Formula : C₁₈H₂₀ClN₂S·2HCl (Ref: 3D-DVD50682) .
- Key Differences : The bulky aromatic substituent may enhance lipophilicity compared to the aliphatic isopropyl group in the target compound. This could influence membrane permeability or receptor binding.
4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine Dihydrochloride
- Structure : Features a pyridinyl-thiazole moiety attached to a butan-1-amine chain rather than a piperidine ring.
- Molecular Formula : C₁₂H₁₆N₃S·2HCl (CAS: 1258640-99-1) .
- Key Differences : The extended alkyl chain and pyridine ring may alter solubility and bioavailability compared to the cyclic piperidine system.
Piperidine-Based Analogues
- 4-(Diphenylmethoxy)piperidine Hydrochloride Structure: Piperidine substituted with a diphenylmethoxy group. Molecular Formula: C₁₈H₂₁NO·HCl (MW: 303.83 g/mol) . The diphenylmethoxy group increases steric bulk, likely affecting metabolic stability.
- 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride Structure: Piperidine linked to a pyridine moiety via an aminomethyl ketone. Molecular Formula: C₁₂H₁₇N₃O·2HCl (MW: 292.2 g/mol) .
Heterocyclic Hybrids
- 4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride
- Structure : Combines piperidine with an oxazepane ring.
- Molecular Formula : C₁₀H₁₉N₂O·2HCl (MW: 257.2 g/mol) .
- Key Differences : The oxazepane ring introduces an additional oxygen atom, which may improve metabolic stability or alter conformational flexibility compared to the thiazole-piperidine system.
Implications for Research and Development
- Pharmacological Potential: The thiazole ring in the target compound may confer selectivity for enzymes or receptors interacting with sulfur-containing heterocycles, such as kinase inhibitors or antimicrobial agents.
- Synthetic Utility : Piperidine-thiazole hybrids serve as versatile intermediates. For example, boronate-containing analogues (e.g., 4-(dioxaborolan-2-yl)piperidine·HCl in ) are valuable in Suzuki-Miyaura cross-couplings .
- Limitations : The lack of bioavailability or toxicity data for the target compound necessitates caution in drug development.
Biological Activity
4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride, a compound characterized by its thiazole and piperidine moieties, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound involves several chemical reactions. The compound can be synthesized using microwave-assisted methods that yield moderate to high purity levels. For instance, a study reported a yield of 13% when utilizing bromobutan-2-one and tert-butyl carbamothioylpiperidine in ethanol under microwave irradiation at 200°C .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including compounds similar to this compound. In vitro assays demonstrated significant activity against various pathogens. For example, derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial effects . Additionally, these compounds exhibited synergistic effects with established antibiotics like Ciprofloxacin, enhancing their efficacy .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Studies on structurally related piperidine derivatives have indicated promising antitumor activities, with mechanisms involving the inhibition of specific enzymes critical for cancer cell proliferation . The biological evaluation of these compounds often includes assessments of cytotoxicity and selectivity towards cancer cells versus normal cells.
Hemolytic and Cytotoxicity Studies
Hemolytic activity tests revealed that the compound exhibits low hemolytic activity (3.23% to 15.22% lysis), suggesting a favorable safety profile in terms of red blood cell integrity . Furthermore, cytotoxicity assays indicated that the IC50 values for these derivatives were greater than 60 μM, implying low toxicity towards human cell lines .
Case Studies
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Compounds similar to this have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial and tumor cell metabolism .
- Biofilm Disruption : The ability to inhibit biofilm formation enhances its antimicrobial efficacy against persistent bacterial infections .
- Synergistic Effects : The compound's interaction with other antibiotics suggests a potential for combination therapies in treating resistant infections .
Q & A
Q. What are the recommended safety precautions for handling 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure. Engineering controls (e.g., local exhaust) are critical for powder handling .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .
- First Aid : For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Conditions : Store in a tightly sealed container at 2–8°C in a dry environment. Protect from light and moisture to prevent hydrolysis or decomposition .
- Compatibility : Avoid contact with strong oxidizing agents (e.g., peroxides) or reactive metals (e.g., sodium), which may trigger hazardous reactions .
- Shelf Life : Monitor stability via periodic HPLC analysis. Degradation products may form under prolonged exposure to heat (>25°C) .
Advanced Research Questions
Q. What methodologies are recommended for optimizing the synthetic yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to assess critical variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example, optimize coupling reactions by testing DCM vs. THF as solvents .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate high-purity product (>98% by HPLC) .
- Troubleshooting Low Yields : Investigate competing side reactions (e.g., thiazole ring degradation) via LC-MS. Adjust pH during workup to minimize salt formation .
Q. How can computational chemistry tools enhance the design of novel derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity at the piperidine-thiazole junction .
- Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., neurotransmitter receptors) using AutoDock Vina. Prioritize candidates with ΔG < -8 kcal/mol .
- Reaction Path Analysis : Apply IRC (Intrinsic Reaction Coordinate) calculations to identify transition states and optimize reaction conditions (e.g., solvent effects) .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm. Validate method precision (RSD < 2%) and accuracy (spike recovery 95–105%) for quantifying impurities .
- NMR Spectroscopy : Assign ¹H/¹³C peaks (e.g., piperidine C-2 at ~δ 3.2 ppm, thiazole protons at δ 7.5–8.0 ppm) to confirm regiochemistry .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 257.1 (free base) and isotopic clusters consistent with Cl⁻ counterions .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., IC50 determination via fluorescence polarization). Control for batch-to-batch variability in compound purity .
- Meta-Analysis : Compare datasets across publications using statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with PubChem BioAssay data for consensus .
- Mechanistic Studies : Use siRNA knockdown or CRISPR models to confirm target specificity if off-target effects are suspected .
Experimental Design & Data Analysis
Q. What statistical approaches are effective for optimizing reaction conditions?
- Methodological Answer :
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, catalyst ratio) to maximize yield. Central composite designs are ideal for non-linear responses .
- Taguchi Methods : Reduce experimental runs by focusing on critical factors (e.g., solvent polarity > stirring speed). Use signal-to-noise ratios to minimize variability .
- Failure Analysis : Apply Pareto charts to prioritize variables causing low yields or impurities. For example, >70% of variability may stem from inadequate drying .
Q. How should researchers design toxicity studies for this compound?
- Methodological Answer :
- In Vitro Models : Use HepG2 cells for hepatotoxicity screening (LD50 via MTT assay) and hERG assays for cardiac risk assessment .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM. Fit data to a sigmoidal model (Hill equation) to calculate EC50/LC50 values .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF to identify reactive metabolites (e.g., N-oxides) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
